molecular formula C7H15N B3040545 N-Isobutylcyclopropanamine CAS No. 215523-02-7

N-Isobutylcyclopropanamine

Cat. No. B3040545
CAS RN: 215523-02-7
M. Wt: 113.2 g/mol
InChI Key: QMRZIRCYXDFUCO-UHFFFAOYSA-N
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Description

N-Isobutylcyclopropanamine is a chemical compound with the molecular formula C7H15N . It contains 23 bonds in total, including 8 non-H bonds, 3 rotatable bonds, 1 three-membered ring, and 1 secondary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound includes a three-membered ring and a secondary amine . For a detailed molecular structure analysis, techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction can be used .


Physical And Chemical Properties Analysis

This compound Hydrochloride, a related compound, is a white to yellow solid . It has a molecular weight of 149.66 . For a detailed analysis of physical and chemical properties, techniques such as chromatography, spectroscopy, and thermal analysis can be used .

Scientific Research Applications

  • Drug Discovery and Development : The historical perspective of drug discovery, increasingly guided by pharmacology and clinical sciences, emphasizes the significance of chemistry in advancing medicine. Molecular biology and genomic sciences have greatly enriched the therapeutic armamentarium, with recombinant proteins and monoclonal antibodies being notable contributions (Drews, 2000).

  • Cardiovascular Pharmacology : The development of drugs like dobutamine, which is structurally modified from isoproterenol (a related compound), highlights the advancement in selective cardiac inotropy. Dobutamine is used to selectively increase cardiac contractility while minimizing side effects like arrhythmias and vascular impacts (Tuttle & Mills, 1975).

  • Ethnopharmacology and Natural Product Research : The exploration of natural products, including plants and their derivatives, in drug discovery involves a multifaceted approach combining botanical, phytochemical, biological, and molecular techniques. This area of research has provided significant leads against various pharmacological targets (Gilani & Atta-ur-rahman, 2005).

  • Role in Plant Development : Alkamides, a class of compounds related to N-Isobutylcyclopropanamine, have been studied for their effects on plant morphogenesis. For example, N-Isobutyl decanamide has shown a dose-dependent effect on adventitious and lateral root formation in Arabidopsis thaliana, suggesting a role in regulating plant development (Campos-Cuevas et al., 2008).

  • Pharmacological Effects in Clinical and Experimental Settings : The cardiovascular effects of compounds like dobutamine have been extensively studied, demonstrating their potential therapeutic value in managing cardiovascular failure and low cardiac output conditions (Jewitt et al., 1974).

Mechanism of Action

The mechanism of action of a chemical refers to how it interacts at the molecular level . Unfortunately, specific information about the mechanism of action of N-Isobutylcyclopropanamine is not available in the current literature.

Safety and Hazards

The safety data sheet for N-Isobutylcyclopropanamine Hydrochloride indicates that it may be harmful if swallowed and enters airways . It can cause skin and eye irritation and may cause respiratory irritation . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-(2-methylpropyl)cyclopropanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)5-8-7-3-4-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRZIRCYXDFUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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